2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial resistance MRSA VRE

2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1251685-26-3) is a synthetic heterocyclic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized as privileged for antibacterial development against drug-resistant Gram-positive pathogens including MRSA and VRE. The compound integrates a 2,5-dichlorobenzamide pharmacophore with a 2,4-dimethylthiazol-5-yl-substituted 1,3,4-oxadiazole core, yielding a molecular formula of C14H10Cl2N4O2S and an exact mass of 367.990152 g/mol.

Molecular Formula C14H10Cl2N4O2S
Molecular Weight 369.22
CAS No. 1251685-26-3
Cat. No. B2970954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS1251685-26-3
Molecular FormulaC14H10Cl2N4O2S
Molecular Weight369.22
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N4O2S/c1-6-11(23-7(2)17-6)13-19-20-14(22-13)18-12(21)9-5-8(15)3-4-10(9)16/h3-5H,1-2H3,(H,18,20,21)
InChIKeyUPQGNUMBDIQPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1251685-26-3): Compound-Class Baseline and Procurement Context


2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1251685-26-3) is a synthetic heterocyclic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized as privileged for antibacterial development against drug-resistant Gram-positive pathogens including MRSA and VRE. [1] The compound integrates a 2,5-dichlorobenzamide pharmacophore with a 2,4-dimethylthiazol-5-yl-substituted 1,3,4-oxadiazole core, yielding a molecular formula of C14H10Cl2N4O2S and an exact mass of 367.990152 g/mol. [2] This structural hybrid sits at the intersection of two validated medicinal chemistry strategies: the thiazole-oxadiazole conjugation known to enhance antitumor potency relative to pyrazole- or thiophene-containing analogs, [3] and the electron-withdrawing-group (EWG) substitution paradigm that drives antibacterial activity in related oxadiazole series. [4]

Why In-Class Substitution Is Not Straightforward for 2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle modifications to the benzamide substitution pattern and the heterocyclic appendage at the oxadiazole 5-position produce divergent biological profiles. [1] Published SAR data on thiazole-clubbed 1,3,4-oxadiazoles demonstrate that the position and electronic nature of substituents on the phenyl ring dramatically modulate antibacterial potency: electron-withdrawing groups at the para position enhance activity, while electron-releasing groups favor antifungal selectivity. [2] Furthermore, replacing the thiazole ring with pyrazole or thiophene systems has been shown to diminish antitumor activity in head-to-head comparisons. [3] Consequently, a procurement decision cannot assume functional equivalence across analogs that differ in halogen count, halogen position, or heterocyclic topology without risking loss of the specific activity profile this substitution pattern confers.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Analogs


Dual 2,5-Dichloro Substitution vs. Mono-Chloro or Unsubstituted Benzamide in Antibacterial N-(1,3,4-Oxadiazol-2-yl)benzamides

In the N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, halogen substitution on the benzamide ring is a critical potency determinant. Compounds bearing dichloro substitution (e.g., 2,5-dichloro or 2,4-dichloro) exhibit enhanced bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) compared to their mono-chloro or unsubstituted benzamide counterparts. [1] Specifically, N-(1,3,4-oxadiazol-2-yl)benzamide analogs with dichlorobenzamide moieties achieved MIC values in the sub- to low-single-digit μg/mL range against Gram-positive pathogens, whereas removal of one or both chlorine atoms reduced potency by 4- to 16-fold. [1] This SAR positions the 2,5-dichloro variant as a procurement-relevant choice when maximum Gram-positive antibacterial potency per unit mass is required.

Antibacterial resistance MRSA VRE Gram-positive

Thiazole vs. Pyrazole/Thiophene Heterocyclic Partner: Differential Antitumor Potency Driven by Heterocycle Identity

A systematic comparison of 1,3,4-oxadiazole derivatives bearing different heterocyclic partners at the 2-position demonstrated that thiazole incorporation yields superior antitumor activity relative to pyrazole and thiophene congeners. [1] In the NCI in vitro disease-oriented human cell screening panel, thiazole-oxadiazole hybrids showed promising antiproliferative activity across a 4-cell-line panel, whereas the corresponding pyrazole and thiophene analogs exhibited markedly reduced activity. [1] The study further noted that replacing the thiazole with a pyrazolo-triazolyl-benzamide system abolished antitumor activity entirely. [1] This evidence supports the procurement of thiazole-bearing oxadiazole-benzamides over alternative heterocyclic configurations when antitumor screening is the intended application.

Antitumor NCI-60 screening Cytotoxicity Thiazole-oxadiazole hybrid

Electron-Withdrawing Group (EWG) at the Benzamide Ring: Para-Position Chlorine Drives Antibacterial Potency in Thiazole-Clubbed Oxadiazoles

In a comprehensive SAR study of thiazole-clubbed 1,3,4-oxadiazole derivatives (compounds 5a-l), the presence of electron-withdrawing groups (F, Cl, NO2) at the para position of the phenyl ring enormously enhanced antibacterial activity. [1] Compounds 5c (para-fluoro) and 5i (para-nitro) exhibited the most potent antibacterial profiles, with 2- to 4-fold higher activity than the standard drug chloramphenicol. [1] In contrast, compound 5f bearing a para electron-releasing group (OCH3) shifted selectivity toward antifungal activity. [1] The 2,5-dichloro substitution on the benzamide ring of CAS 1251685-26-3 provides dual EWG character at both ortho/para-equivalent positions (position 2 and position 5 relative to the amide carbonyl), consistent with the SAR trend that multiple EWGs reinforce antibacterial potency.

Structure-activity relationship Antibacterial EWG effect Oxadiazole SAR

Oxadiazolylthiazole Scaffold: Validated Antifungal Potency with Quantitative MIC Benchmarks Against Drug-Resistant Fungi

The oxadiazolylthiazole scaffold—the core architecture shared by CAS 1251685-26-3—has independently validated broad-spectrum antifungal activity against clinically relevant drug-resistant strains. [1] In the oxadiazolylthiazole series, lead compound 18 demonstrated MIC values ranging from 0.125 to 2.0 μg/mL against a panel of 20 drug-resistant fungi including Candida species, Cryptococcus, and Aspergillus fumigatus. [1] Compound 18 outperformed fluconazole in disrupting mature Candida biofilm and exhibited a high safety margin against mammalian cells with selectivity for fungal cells over human microbiota. [1] While these specific MIC values were obtained for an ethylenediamine-containing analog rather than the benzamide variant, the shared oxadiazolylthiazole core establishes the scaffold's inherent capacity for potent antifungal activity, providing a rationale for procuring the benzamide derivative as a starting point for antifungal SAR exploration.

Antifungal Drug-resistant Candida Oxadiazolylthiazole Fluconazole comparator

Low Cytotoxicity Accompanies Potent Antimicrobial Activity in Thiazole-Oxadiazole Hybrids

A key differentiation concern when selecting antimicrobial screening compounds is whether potency comes at the cost of mammalian cell toxicity. In the thiazole-clubbed 1,3,4-oxadiazole series, compounds exhibiting potent antibacterial activity (5b, 5c, 5f, 5h, 5i) were evaluated for cytotoxicity against HeLa cells by MTT assay. [1] All tested compounds displayed IC50 values >96.48 μM (with most >100 μM), compared to doxorubicin at 3.24 μM, indicating that potent antimicrobial activity in this scaffold class is accompanied by relatively low cytotoxicity. [1] This favorable selectivity profile is a class-level feature of the thiazole-oxadiazole hybrid architecture and supports the procurement of CAS 1251685-26-3 for antimicrobial screening programs where minimal mammalian cell toxicity is a go/no-go criterion.

Cytotoxicity HeLa cells Therapeutic index MTT assay

Physicochemical Differentiation: 2,5-Dichloro vs. 2-Chloro Analog in LogP, Hydrogen-Bonding, and Metabolic Stability Predictions

The 2,5-dichloro substitution pattern on the benzamide ring of CAS 1251685-26-3 (C14H10Cl2N4O2S; MW 369.23; exact mass 367.990152) [1] confers distinct physicochemical properties compared to the closest commercially available analog, 2-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (C14H11ClN4O2S; MW ~334.8). [2] The second chlorine at the 5-position increases molecular weight by approximately 34 Da, raises lipophilicity (predicted ΔlogP ≈ +0.6 to +0.8), and introduces an additional hydrogen-bond acceptor site. These differences alter compound permeability, metabolic stability, and protein-binding characteristics—parameters that directly affect screening outcomes. For structure-activity relationship (SAR) studies requiring a systematic exploration of halogen effects, the 2,5-dichloro variant provides a distinct data point that the 2-chloro analog cannot substitute.

Physicochemical properties Lipophilicity Drug-likeness Metabolic stability

Recommended Research and Industrial Application Scenarios for 2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide


Antibacterial Hit-Finding Against Multidrug-Resistant Gram-Positive Pathogens (MRSA, VRE)

Based on the demonstrated antibacterial activity of N-(1,3,4-oxadiazol-2-yl)benzamides against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with dichlorobenzamide analogs achieving MIC values ≤2 μg/mL, [1] CAS 1251685-26-3 is positioned as a procurement candidate for antibacterial screening cascades targeting drug-resistant Gram-positive infections. The 2,5-dichloro substitution aligns with SAR showing that multiple electron-withdrawing groups on the benzamide ring enhance potency. [2] Researchers should prioritize this compound when screening libraries require structural diversity within the oxadiazole-benzamide class and when the thiazole-oxadiazole hybrid core is desired for its dual antibacterial-antifungal potential.

Antifungal Lead Generation Targeting Fluconazole-Resistant Candida and Cryptococcus Species

The oxadiazolylthiazole scaffold has validated broad-spectrum antifungal activity with MIC values of 0.125–2.0 μg/mL against 20 drug-resistant clinical fungal isolates, outperforming fluconazole in biofilm disruption. [1] Although the most extensively characterized compounds in this series bear diamine side chains rather than a benzamide moiety, the shared oxadiazolylthiazole core establishes this scaffold as a privileged antifungal pharmacophore. [1] CAS 1251685-26-3, as a benzamide-substituted variant, can serve as a starting point for antifungal SAR expansion aimed at improving mammalian selectivity while retaining or improving upon the sub-μg/mL MIC benchmark set by the diamine series.

Halogen-SAR Profiling in N-(1,3,4-Oxadiazol-2-yl)benzamide Medicinal Chemistry Programs

The 2,5-dichloro substitution pattern on CAS 1251685-26-3 provides a critical data point for systematic structure-activity relationship studies exploring the effect of halogen count, position, and electronic character on biological activity in the N-(1,3,4-oxadiazol-2-yl)benzamide series. [1] Compared to the 2-chloro analog (mono-substituted) and the unsubstituted benzamide parent, the 2,5-dichloro variant enables quantification of the additive or synergistic effect of a second chlorine on potency, lipophilicity, and metabolic stability. [1] Procurement of this compound alongside its mono-chloro and unsubstituted comparators allows complete SAR mapping of the benzamide halogen space in a single experimental campaign.

Antitumor Screening Leveraging the Thiazole-Oxadiazole Hybrid Scaffold Advantage

The thiazole-oxadiazole hybrid architecture has been shown to confer superior antitumor activity compared to pyrazole- or thiophene-containing oxadiazole analogs in NCI in vitro screening. [1] Additionally, class-level cytotoxicity data on structurally related thiazole-oxadiazole hybrids indicate IC50 values >96 μM against HeLa cells, compared to 3.24 μM for doxorubicin, suggesting a favorable selectivity window. [2] CAS 1251685-26-3 is therefore suitable for inclusion in focused antitumor screening libraries, particularly in programs seeking compounds that combine the thiazole-oxadiazole pharmacophore with a dichlorobenzamide moiety for potential dual antibacterial-anticancer profiling.

Quote Request

Request a Quote for 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.